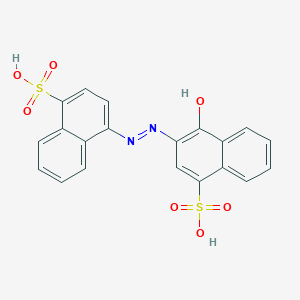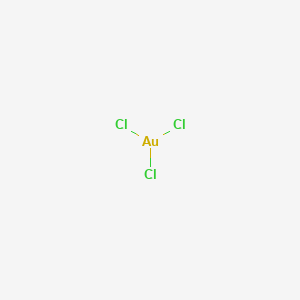
N-diphenoxyphosphorylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-diphenoxyphosphorylpyrimidin-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphoramidic acid group attached to a 2-pyrimidyl ring and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester typically involves the reaction of 2-pyrimidylamine with diphenyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-diphenoxyphosphorylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different phosphoramidic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphoramide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various phosphoramidic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-diphenoxyphosphorylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoramidic acid, N-(2-pyrimidyl)-, phenyl ester
- Phosphoramidic acid, N-(2-pyrimidyl)-, methyl ester
- Phosphoramidic acid, N-(2-pyrimidyl)-, ethyl ester
Uniqueness
N-diphenoxyphosphorylpyrimidin-2-amine is unique due to the presence of two phenyl groups, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
10539-41-0 |
|---|---|
Formule moléculaire |
C16H14N3O3P |
Poids moléculaire |
327.27 g/mol |
Nom IUPAC |
N-diphenoxyphosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C16H14N3O3P/c20-23(19-16-17-12-7-13-18-16,21-14-8-3-1-4-9-14)22-15-10-5-2-6-11-15/h1-13H,(H,17,18,19,20) |
Clé InChI |
FGFZWTAFBHAOCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
Key on ui other cas no. |
10539-41-0 |
Synonymes |
N-(2-Pyrimidinyl)phosporamidic acid diphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)




